Cas no 877658-89-4 (N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide)

N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2,4-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
- N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide
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- インチ: 1S/C24H27N3O4S/c1-30-17-9-10-19(21(13-17)31-2)25-23(28)16-32-22-14-27(20-8-4-3-7-18(20)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28)
- InChIKey: NAFFYJVKRVUXSN-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C=C1OC)(=O)CSC1C2=C(N(CC(=O)N3CCCC3)C=1)C=CC=C2
N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2016-0132-2μmol |
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide |
877658-89-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2016-0132-1mg |
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide |
877658-89-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2016-0132-2mg |
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide |
877658-89-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2016-0132-3mg |
N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide |
877658-89-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamideに関する追加情報
Introduction to N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfanyl)acetamide and Its Significance in Modern Chemical Biology
N-(2,4-dimethoxyphenyl)-2-{(1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-ylsulfanyl)acetamide, with the CAS number 877658-89-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its aromatic and heterocyclic components, has garnered attention for its potential applications in drug discovery and therapeutic development.
The compound's molecular framework integrates several key pharmacophoric elements that are widely recognized for their biological activity. The presence of a dimethoxyphenyl group suggests possible interactions with serotonergic and dopaminergic systems, which are pivotal in the modulation of neurological functions. Additionally, the pyrrolidin-1-yl moiety often contributes to enhanced solubility and bioavailability, making it a desirable feature in drug design.
The sulfanyl group at the core of the molecule introduces a polar region that can facilitate interactions with biological targets, while the acetamide moiety provides a balance between lipophilicity and hydrophilicity. This combination of structural features makes N-(2,4-dimethoxyphenyl)-2-{(1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-ylsulfanyl)acetamide} a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological properties. The indole scaffold, particularly when fused with other heterocycles or functional groups, has shown remarkable potential in treating various diseases, including neurological disorders and cancer. The specific configuration of N-(2,4-dimethoxyphenyl)-2-{(1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-ylsulfanyl)acetamide} aligns well with these trends, offering a unique platform for structural optimization.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular architecture efficiently. These techniques not only enhance the synthetic route but also allow for the introduction of various modifications to fine-tune biological activity.
Evaluation of N-(2,4-dimethoxyphenyl)-2-{(1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-y lsulfanyl)acetamide} has been conducted through both in vitro and in vivo studies. Preliminary results indicate that the compound exhibits significant binding affinity to certain neurotransmitter receptors, suggesting its potential as an agonist or antagonist in therapeutic contexts. Furthermore, its ability to cross the blood-brain barrier has been observed, which is crucial for treating central nervous system disorders.
The role of computational chemistry in understanding the pharmacological properties of N-(2,4-dimethoxyphenyl)-2-{(1 - 2 - oxo - 2 - (pyrrolidin - 1 - yl)ethyl - 1H - indol - 3 - yl strong>sulfanyl)acetamide} cannot be overstated. Molecular modeling techniques have been utilized to predict binding modes and interaction energies with biological targets. These simulations provide valuable insights into the compound's mechanism of action and guide further optimization efforts.
The development of novel drug candidates is often accompanied by challenges related to metabolic stability and bioavailability. In this context, N-( 2 , 4 - dimethoxyphenyl strong>) - 2 - { ( ( 1 - 2 - oxo - 2 - ( pyrrolidin - 1 - yl ) ethyl - 1 H - indol - 3 - yl ) sulfanyl ) acetamide } has shown promise in overcoming these hurdles through strategic modifications at key positions within its structure. By leveraging knowledge from related compounds and employing structure-based design principles, researchers aim to enhance its pharmacokinetic profile.
The integration of artificial intelligence (AI) into drug discovery processes has revolutionized how compounds like N-(< strong > 2 , 4 - dimethoxyphenyl strong >)- 2-{( ( 1 - 2 - oxo - 2 -( pyrrolidin - 1 - yl ) ethyl - 1 H - indol - 3 - yl ) sulfanyl) acetamide} are identified and optimized. Machine learning algorithms can analyze vast datasets to predict novel molecular structures with desired properties. This approach accelerates the discovery pipeline while reducing costs associated with traditional trial-and-error methods.
The future prospects for N-(< strong > 2 , 4 - dimethoxyphenyl strong >)- { ( ( < strong > 1 - 2 - oxo - 2 - ( pyrrolidin - strong > > - ) ) } ) } } } } } } } acetamide} is exciting, with ongoing research focused on expanding its therapeutic applications. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As our understanding of biological systems continues to evolve, compounds like this one will play a pivotal role in addressing unmet medical needs. p > article > response >
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